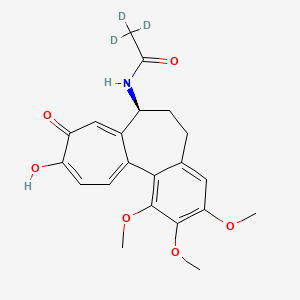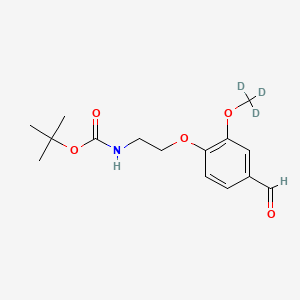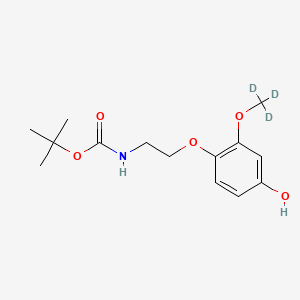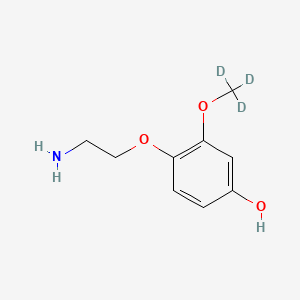![molecular formula C16H17N3O B563010 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene CAS No. 1217813-19-8](/img/structure/B563010.png)
1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene
描述
1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene, also known as 1-Azido-3-phenylpropoxy-2-methylbenzene, is a synthetic organic compound that has been widely used in scientific research and lab experiments in recent years. It is a colorless to pale yellow liquid that has a boiling point of approximately 124°C. The compound has a number of unique properties that make it an attractive choice for research and lab experiments, including its relatively low cost and its ability to form stable azides.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene can be achieved through a multi-step process involving the reaction of starting materials to form intermediate compounds, which are then further reacted to form the final product. One possible synthesis pathway involves the use of a Grignard reagent and a diazonium salt as key intermediates.
Starting Materials
2-methylbenzene, 1-bromo-3-chloropropane, sodium azide, phenylmagnesium bromide, nitrous acid
Reaction
Preparation of 1-bromo-3-chloropropane, 2-methylbenzene, 1-bromo-3-chloropropane, sodium metal, dry ether, reflux, 1-bromo-3-chloropropane.
Preparation of phenylmagnesium bromide, bromobenzene, magnesium metal, dry ether, reflux, phenylmagnesium bromide.
Preparation of diazonium salt, aniline, nitrous acid, water, ice bath, diazonium salt.
Preparation of Grignard reagent, 1-bromo-3-chloropropane, phenylmagnesium bromide, dry ether, reflux, Grignard reagent.
Reaction of Grignard reagent with diazonium salt, Grignard reagent, diazonium salt, water, ice bath, 1-phenylpropoxybenzene.
Reaction of 1-phenylpropoxybenzene with sodium azide, 1-phenylpropoxybenzene, sodium azide, DMF, reflux, 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene.
科学研究应用
1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene has been widely used in scientific research in recent years. It has been used in a variety of applications, including as a reagent for the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a substrate for the synthesis of metal-organic frameworks (MOFs).
作用机制
The mechanism of action of 1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene is not fully understood. However, it is known that the compound is able to form stable azides, which can be used as a substrate for the synthesis of metal-organic frameworks (MOFs). It is believed that these azides are able to form strong bonds with metal ions, which can then be used to construct MOFs.
生化和生理效应
The biochemical and physiological effects of 1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene are not fully understood. However, it is known that the compound can form stable azides, which can be used as a substrate for the synthesis of metal-organic frameworks (MOFs). It is believed that these azides may be able to interact with a variety of cellular components, such as proteins and enzymes, and may be able to affect the activity of these molecules.
实验室实验的优点和局限性
1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene has a number of advantages and limitations when used in lab experiments. One of the main advantages of the compound is its relatively low cost, which makes it an attractive choice for researchers on a budget. It also has the ability to form stable azides, which can be used as a substrate for the synthesis of metal-organic frameworks (MOFs). One of the main limitations of the compound is its relatively low boiling point, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research involving 1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene. One potential direction is to explore the biochemical and physiological effects of the compound on a variety of cellular components. Another potential direction is to use the compound as a substrate for the synthesis of novel metal-organic frameworks (MOFs). Additionally, further research could be conducted to explore the potential applications of the compound in the pharmaceutical and agrochemical industries.
属性
IUPAC Name |
1-[(1R)-3-azido-1-phenylpropoxy]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNLNFZPWFKNL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652445 | |
| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
CAS RN |
1217813-19-8 | |
| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)



![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)





![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)
